molecular formula C9H10N2O3 B1329964 5-Acetamido-2-aminobenzoic acid CAS No. 50670-83-2

5-Acetamido-2-aminobenzoic acid

Cat. No. B1329964
CAS RN: 50670-83-2
M. Wt: 194.19 g/mol
InChI Key: GSOHXJQXAKNJES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of 6-acetamido-2-amino-4,5,6,7-tetrahydrobenzothiazole is achieved using N-(4-oxocyclohexyl) acetamid and a one-step loop formation method. This process is noted for its simplicity, ease of control, and high yield of the product . Similarly, the synthesis of 1D-(1,3,5/2,4)-4-acetamido-5-amino-1,2,3-cyclohexanetriol involves a series of transformations, including regioselective ring opening and mercury(II)-catalyzed carbocyclic ring closure, followed by stereoselective reduction and glycosylation steps . These methods indicate the potential routes that could be adapted for the synthesis of 5-acetamido-2-aminobenzoic acid.

Molecular Structure Analysis

The molecular structure of compounds related to 5-acetam

Scientific Research Applications

  • Summary of the Application : The compound 5-Acetamido-2-Hydroxy Benzoic Acid and its derivatives have been studied for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The aim is to design NSAIDs with better activity and lower side effects .
  • Methods of Application or Experimental Procedures : Two derivatives of 5-acetamido-2-hydroxy benzoic acid were proposed, increasing the alkyl position (methyl) in an acetamide moiety, and synthesized. Their structural elucidation was performed using 1H NMR and 13C NMR. The changes in methyl in larger groups such as phenyl and benzyl aim to increase their selectivity over cyclooxygenase 2 (COX-2). These derivatives were prepared using classic methods of acylation reactions with anhydride or acyl chloride .
  • Results or Outcomes : Pharmacokinetics and toxicological properties were predicted using computational tools, and their binding affinity (kcal/mol) with COX-2 receptors (Mus musculus and Homo sapiens) was analyzed using docking studies. An in-silico study showed that these derivatives have a better bioavailability and binding affinity with the COX-2 receptor. Their in-vivo anti-nociceptive activity was investigated by means of a writhing test induced by acetic acid and a hot plate .

Safety And Hazards

5-Acetamido-2-aminobenzoic acid is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

5-acetamido-2-aminobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,10H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOHXJQXAKNJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068574
Record name Benzoic acid, 5-(acetylamino)-2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetamido-2-aminobenzoic acid

CAS RN

50670-83-2
Record name 5-Acetamidoanthranilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50670-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-(acetylamino)-2-amino-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 5-(acetylamino)-2-amino-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 5-(acetylamino)-2-amino-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(acetylamino)-2-aminobenzoic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Kahnberg, NG Johansson, IH Gilbert, S Hampton… - 2015 - digital.csic.es
… Treatment of 5-acetamido-2-aminobenzoic acid with triphosgene or the like under elevated temperature provides the cyclic anhydride 1a. The afforded anhydride is then opened with a …
Number of citations: 0 digital.csic.es
JR Harrison, S Sarkar, S Hampton, J Riley… - Journal of medicinal …, 2020 - ACS Publications
… Following General Procedure D, 5-acetamido-2-aminobenzoic acid (200 mg, 1.03 mmol) and tert-butylaniline (152.2 mg, 1.02 mmol) were combined in CH 2 Cl 2 (10 mL) at room …
Number of citations: 7 pubs.acs.org
SR Butle - Synthesis - srtmun.ac.in
In India around 8 lakh cases of cancer are reported every year. Half of them succumb to the disease. Cancer incidences are expected to double by 2020, because of changing life style, …
Number of citations: 9 srtmun.ac.in
A Nangare, D Randive, G Barkade - Bull. Env. Pharmacol. Life Sci, 2021 - researchgate.net
Some novel 4-(substituted aniline) quinazoline were synthesized in good yields and evaluated for their possible antibacterial, anti-fungal and anticancer activities and acute toxicity. The …
Number of citations: 4 www.researchgate.net

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